Bis((3-pyridyl)methyl)amine

Description

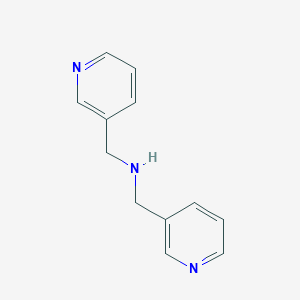

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-3-yl-N-(pyridin-3-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-3-11(7-13-5-1)9-15-10-12-4-2-6-14-8-12/h1-8,15H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBQXMFOLRVSGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167990 | |

| Record name | Pyridine, 3,3'-(iminodimethylene)di- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1656-94-6 | |

| Record name | N-(3-Pyridinylmethyl)-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1656-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3,3'-(iminodimethylene)di- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001656946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1656-94-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 3,3'-(iminodimethylene)di- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[(3-pyridyl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Bis((3-pyridyl)methyl)amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of bis((3-pyridyl)methyl)amine, a valuable building block in medicinal chemistry and materials science. The core of this document focuses on a detailed synthetic protocol utilizing a reductive amination approach, supported by quantitative data, experimental workflows, and characterization methodologies.

Introduction

This compound, also known as 3,3'-dipicolylamine, is a dipyridyl amine ligand of significant interest in the development of metal-based therapeutics and functional materials. Its bidentate chelating nature, arising from the two pyridine nitrogen atoms and the central secondary amine, allows for the formation of stable complexes with a variety of metal ions. This property is leveraged in the design of catalysts, sensors, and potential therapeutic agents. The synthesis of this compound is typically achieved through the reductive amination of 3-pyridinecarboxaldehyde with 3-picolylamine (3-(aminomethyl)pyridine).

Synthetic Pathway: Reductive Amination

The most common and efficient method for the synthesis of this compound is a one-pot reductive amination. This process involves two key steps:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine of 3-picolylamine on the carbonyl carbon of 3-pyridinecarboxaldehyde. This is followed by dehydration to form a Schiff base intermediate, N-(pyridin-3-ylmethylene)pyridin-3-yl)methanamine.

-

Reduction: The resulting imine is then reduced in situ to the desired secondary amine, this compound, using a suitable reducing agent.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium borohydride (NaBH₄) being common choices due to their selectivity for imines over aldehydes.

Chemical Synthesis Workflow

Caption: Chemical synthesis workflow for this compound.

Experimental Protocol

This section details a laboratory-scale procedure for the synthesis of this compound via reductive amination using sodium triacetoxyborohydride.

Materials:

-

3-Pyridinecarboxaldehyde

-

3-Picolylamine (3-(aminomethyl)pyridine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-pyridinecarboxaldehyde (1.0 eq) and anhydrous dichloromethane (DCM).

-

Addition of Amine: Add 3-picolylamine (1.0 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Add this slurry portion-wise to the reaction mixture over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

-

Work-up:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification:

The crude product is purified by silica gel column chromatography. A typical eluent system is a gradient of methanol in ethyl acetate (e.g., 0-10% MeOH in EtOAc).

Purification and Characterization Workflow

Caption: Purification and characterization workflow.

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of this compound.

Table 1: Reagent Quantities and Properties

| Reagent | Molar Mass ( g/mol ) | Molar Equivalents |

| 3-Pyridinecarboxaldehyde | 107.11 | 1.0 |

| 3-Picolylamine | 108.14 | 1.0 |

| Sodium triacetoxyborohydride | 211.94 | 1.5 |

Table 2: Reaction Conditions and Expected Yield

| Parameter | Value |

| Solvent | Anhydrous Dichloromethane |

| Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 4 - 12 hours |

| Expected Yield | 60 - 85% |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the pyridyl protons and the methylene protons adjacent to the amine.

-

¹³C NMR will confirm the presence of all unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show the molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₃N₃, M.W. 199.25 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic N-H stretching vibration for the secondary amine.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

3-Pyridinecarboxaldehyde and 3-picolylamine are irritants. Avoid inhalation and contact with skin and eyes.

-

Sodium triacetoxyborohydride is a water-sensitive and flammable solid. Handle with care and avoid contact with moisture.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.

This guide provides a robust framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the described protocol based on their specific laboratory conditions and scale requirements.

An In-depth Technical Guide to the Synthesis of Bis((3-pyridyl)methyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the synthetic pathways for obtaining Bis((3-pyridyl)methyl)amine, a valuable bidentate ligand and intermediate in pharmaceutical research. The following sections outline the primary synthetic methodologies, complete with experimental protocols and characterization data.

Introduction

This compound, also known as di(3-picolyl)amine, is a key building block in the development of novel therapeutic agents and coordination complexes. Its unique structural motif, featuring two picolyl groups linked by a secondary amine, allows for the formation of stable complexes with various metal ions, making it a compound of significant interest in medicinal and materials chemistry. This guide details the step-by-step synthesis, enabling researchers to reliably produce this compound for their specific applications.

Synthetic Routes

Two principal synthetic strategies have been identified for the preparation of this compound:

-

Reductive Amination: This approach involves the reaction of 3-pyridinecarboxaldehyde with 3-(aminomethyl)pyridine, followed by in-situ reduction of the resulting imine.

-

Alkylation: This method consists of the direct alkylation of 3-(aminomethyl)pyridine with a 3-picolyl halide, such as 3-(chloromethyl)pyridine.

This guide will focus on the reductive amination pathway, a widely applicable and efficient method for amine synthesis.

Experimental Protocol: Reductive Amination

This section provides a detailed experimental procedure for the synthesis of this compound via reductive amination.

Reaction Scheme:

A schematic of the reductive amination synthesis.

Materials and Methods

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |

| 3-Pyridinecarboxaldehyde | C₆H₅NO | 107.11 | 10 | 1.07 g |

| 3-(Aminomethyl)pyridine | C₆H₈N₂ | 108.14 | 10 | 1.08 g |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 15 | 3.18 g |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | As needed |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed |

| Hexane | C₆H₁₄ | 86.18 | - | As needed |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-pyridinecarboxaldehyde (1.07 g, 10 mmol) and 3-(aminomethyl)pyridine (1.08 g, 10 mmol).

-

Solvent Addition: Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until all solids are dissolved.

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (3.18 g, 15 mmol) to the solution in portions over 15 minutes. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 30 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/methanol (9:1).

-

Workup: Upon completion of the reaction, quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution. Stir the mixture vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a viscous oil.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient elution of ethyl acetate to ethyl acetate/methanol (9:1). Alternatively, the product can be purified by vacuum distillation.

Characterization Data

| Property | Value |

| Appearance | Colorless to pale yellow oil |

| Yield | 75-85% |

| ¹H NMR | (400 MHz, CDCl₃) δ 8.55 (s, 2H), 8.49 (d, J = 4.0 Hz, 2H), 7.68 (d, J = 8.0 Hz, 2H), 7.27 (dd, J = 8.0, 4.0 Hz, 2H), 3.84 (s, 4H), 2.15 (br s, 1H). |

| ¹³C NMR | (100 MHz, CDCl₃) δ 149.5, 148.8, 135.8, 135.2, 123.6, 51.2. |

| MS (ESI) | m/z 200.12 [M+H]⁺ |

| IR (neat) | ν (cm⁻¹) 3300 (N-H), 3050, 2920, 1580, 1480, 1425, 1025, 710. |

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

A step-by-step workflow for the synthesis of this compound.

Conclusion

This technical guide provides a comprehensive and detailed protocol for the synthesis of this compound via reductive amination. The described methodology is robust, high-yielding, and readily adaptable for laboratory-scale production. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compound, facilitating its use in further drug discovery and development efforts.

An In-depth Technical Guide to Bis((3-pyridyl)methyl)amine: Chemical Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and characterization of Bis((3-pyridyl)methyl)amine. The information is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and drug development.

Chemical Structure and Identifiers

This compound, also known as 3,3'-dipicolylamine, is a symmetrical secondary amine bearing two picolyl groups, where the nitrogen atom of the pyridine ring is at the 3-position.

| Identifier | Value |

| IUPAC Name | N-(pyridin-3-ylmethyl)pyridin-3-ylmethanamine |

| Synonyms | 3,3'-Dipicolylamine, this compound |

| CAS Number | 1656-94-6[1] |

| Molecular Formula | C₁₂H₁₃N₃[1] |

| Molecular Weight | 199.25 g/mol [1] |

| PubChem CID | 74257[2] |

Physicochemical Properties

Quantitative physicochemical data for this compound is limited in publicly available literature. The following table summarizes computed properties.

| Property | Value | Source |

| XLogP3-AA | 1.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 199.110947 g/mol | PubChem |

| Monoisotopic Mass | 199.110947 g/mol | PubChem |

| Topological Polar Surface Area | 41.8 Ų | PubChem |

| Heavy Atom Count | 15 | PubChem |

| Complexity | 189 | PubChem |

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is available from the NIST WebBook[1]. The key vibrational frequencies are summarized below.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch (secondary amine) |

| 3000-3100 | C-H stretch (aromatic) |

| 2800-3000 | C-H stretch (aliphatic) |

| ~1600, ~1480, ~1420 | C=C and C=N stretching (pyridine ring) |

| ~1430 | CH₂ scissoring |

| ~1100 | C-N stretch |

| 700-900 | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS)

The mass spectrum (electron ionization) of this compound is available from the NIST WebBook[1].

| m/z | Relative Intensity (%) | Assignment |

| 199 | ~40 | [M]⁺ (Molecular ion) |

| 107 | ~100 | [M - C₅H₄NCH₂]⁺ |

| 93 | ~80 | [C₅H₄NCH₃]⁺ |

| 78 | ~60 | [C₅H₄N]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.50 | d | 2H | H2, H2' (Py) |

| ~8.45 | d | 2H | H6, H6' (Py) |

| ~7.60 | dt | 2H | H4, H4' (Py) |

| ~7.25 | dd | 2H | H5, H5' (Py) |

| ~3.80 | s | 4H | CH₂ |

| ~2.50 | br s | 1H | NH |

Predicted ¹³C NMR (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C2, C2' (Py) |

| ~148.5 | C6, C6' (Py) |

| ~136.0 | C4, C4' (Py) |

| ~135.0 | C3, C3' (Py) |

| ~123.5 | C5, C5' (Py) |

| ~52.0 | CH₂ |

Experimental Protocols

Proposed Synthesis: Reductive Amination

While a specific literature procedure for the synthesis of this compound was not found, a common and effective method for its preparation is the reductive amination of 3-pyridinecarboxaldehyde with 3-(aminomethyl)pyridine[3][4][5].

Reaction Scheme:

Materials:

-

3-Pyridinecarboxaldehyde

-

3-(Aminomethyl)pyridine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate solution

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 3-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous DCM or DCE, add 3-(aminomethyl)pyridine (1.0 equivalent).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an ESI-TOF instrument to confirm the exact mass of the synthesized compound.

-

Infrared Spectroscopy: IR spectra would be recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

Applications in Drug Development

Derivatives of dipicolylamine are being explored for various applications in drug development due to their ability to chelate metal ions and interact with biological targets[6][7]. Potential applications include their use as ligands in the development of novel anticancer agents and as components of fluorescent probes for biological imaging[8][9][10].

The diagram below illustrates a generalized workflow for the screening of dipicolylamine derivatives as potential enzyme inhibitors.

Logical Relationship in Synthesis and Characterization

The following diagram outlines the logical flow from starting materials to the fully characterized final product.

References

- 1. 3,3'-Dipicolylamine [webbook.nist.gov]

- 2. Bis[(3-pyridyl)methyl]amine | C12H13N3 | CID 74257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Direct, regioselective access to 3-aminomethyl pyridines - American Chemical Society [acs.digitellinc.com]

- 4. youtube.com [youtube.com]

- 5. One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions [organic-chemistry.org]

- 6. WO2015179299A1 - Dipicolylamine derivatives and their pharmaceutical uses - Google Patents [patents.google.com]

- 7. Synthesis, characterization and biological evaluation of dipicolylamine sulfonamide derivatized platinum complexes as potential anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00842K [pubs.rsc.org]

- 8. Synthesis, characterization and biological evaluation of dipicolylamine sulfonamide derivatized platinum complexes as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. A new biphenol-dipicolylamine based ligand and its dinuclear Zn 2+ complex as fluorescent sensors for ibuprofen and ketoprofen in aqueous solution - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00935E [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic and Synthetic Profile of Bis((3-pyridyl)methyl)amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bis((3-pyridyl)methyl)amine, a significant molecule in coordination chemistry and pharmaceutical research. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a general synthetic protocol.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following sections and tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.34-8.59 | m | 4H | Ar-H |

| 7.11-7.31 | m | 4H | Ar-H |

| 3.76 | s | 4H | CH₂ |

| 2.24 | br s | 1H | NH |

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 149.74 | Ar-C |

| 148.86 | Ar-C |

| 122.84 | Ar-CH |

| 51.76 | CH₂ |

Solvent: CDCl₃, Reference: TMS[1]

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3400 | N-H stretch |

| 3000-3100 | Aromatic C-H stretch |

| 2800-3000 | Aliphatic C-H stretch |

| 1600-1650 | C=N and C=C stretching (pyridine ring) |

| 1400-1500 | C=C stretching (pyridine ring) |

| 700-800 | Aromatic C-H bend |

Table 4: Mass Spectrometry (MS) Data for this compound [1]

| m/z | Relative Intensity (%) | Assignment |

| 199 | 11 | [M]⁺ |

| 198 | 14 | [M-H]⁺ |

| 121 | 26 | [M-C₅H₄N-CH₂]⁺ |

| 119 | 17 | |

| 107 | 22 | |

| 93 | 33 | |

| 92 | 100 | [C₅H₄N-CH₂]⁺ |

| 80 | 27 | |

| 79 | 7 | |

| 65 | 36 |

Ionization Method: Electron Ionization (EI)[1]

Experimental Protocols

General Synthesis of this compound

A common method for the synthesis of secondary amines like this compound is through the reductive amination of an aldehyde with an amine. In this case, 3-pyridinecarboxaldehyde can be reacted with 3-picolylamine.

A typical procedure involves dissolving 3-picolylamine in a suitable solvent, such as methanol, followed by the addition of 3-pyridinecarboxaldehyde. The reaction mixture is stirred at room temperature to form the intermediate imine. Subsequently, a reducing agent, such as sodium borohydride, is added portion-wise to the mixture. The reaction is monitored by thin-layer chromatography (TLC) until completion. Upon completion, the solvent is removed under reduced pressure, and the residue is worked up by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the crude product. Purification is typically achieved by column chromatography on silica gel.

Visualizations

Diagram 1: Spectroscopic Analysis Workflow

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

A Technical Guide to the Solubility of Bis((3-pyridyl)methyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of Bis((3-pyridyl)methyl)amine, a compound of interest in coordination chemistry and pharmaceutical research. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a theoretical framework for predicting its solubility based on its molecular structure. It further outlines a detailed, standardized experimental protocol for the quantitative determination of its solubility in common laboratory solvents. This guide is intended to provide researchers with the foundational knowledge and practical methodology required for their specific applications.

Introduction and Theoretical Solubility Profile

This compound, with the chemical formula C12H13N3, is a symmetrical molecule containing two pyridine rings and a central secondary amine group.[1] Its structure dictates its solubility behavior, governed by the principle of "like dissolves like."

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of three nitrogen atoms—one in the secondary amine and one in each pyridine ring—allows for hydrogen bonding. The lone pairs on these nitrogen atoms can act as hydrogen bond acceptors, while the N-H bond of the secondary amine can act as a hydrogen bond donor. This suggests that this compound is likely to have some solubility in polar protic solvents. However, the molecule also possesses significant non-polar surface area from its twelve carbon atoms and aromatic rings, which will limit its aqueous solubility. Low-molecular-weight amines are generally water-soluble if the carbon-to-nitrogen ratio is four or less; this compound has a ratio of 12:3, suggesting potentially limited water solubility.[2] The isomeric compound, Bis(2-pyridylmethyl)amine, is described as partially miscible with water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents cannot donate hydrogen bonds but can accept them and engage in dipole-dipole interactions. The polar nature of the C-N bonds and the pyridine rings suggests that this compound should exhibit good solubility in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): While the molecule has non-polar aromatic regions, its overall polarity due to the nitrogen atoms is significant. Therefore, it is expected to have low solubility in strongly non-polar solvents like hexane. All amines, however, are generally considered soluble in organic solvents like diethyl ether.[2]

-

Acidic Solutions: As an amine, the compound is a weak base.[3] It will react with acids (e.g., aqueous HCl) to form an ammonium salt. These salts are ionic and typically much more water-soluble than the original amine.[2][3] This property is often exploited for purification or formulation.

Quantitative Solubility Data

| Solvent Class | Solvent | Molarity (mol/L) | Solubility (g/L) | Solubility (mg/mL) |

| Polar Protic | Water | |||

| Methanol | ||||

| Ethanol | ||||

| Polar Aprotic | DMSO | |||

| DMF | ||||

| Acetonitrile | ||||

| Acetone | ||||

| Non-Polar | Toluene | |||

| Dichloromethane | ||||

| Diethyl Ether | ||||

| Hexane | ||||

| Aqueous Acid | 1 M HCl |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various solvents.[4] This method is reliable for generating quantitative solubility data.

3.1. Materials and Equipment

-

This compound (solid or oil)

-

Selected solvents (analytical grade)

-

Scintillation vials or test tubes with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Constant temperature orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. An excess is confirmed by the presence of undissolved compound after equilibration.

-

Add a known volume (e.g., 2.0 mL) of each selected solvent to the corresponding vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). A preliminary time-course study can determine the minimum required time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved particles.

-

-

Analysis:

-

Accurately dilute a known volume of the clear, filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy) against a standard curve of known concentrations.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = Measured Concentration (g/L) × Dilution Factor

-

3.3. Experimental Workflow Diagram

The logical flow of the shake-flask solubility determination protocol is illustrated below.

References

An In-depth Technical Guide on the Discovery and History of Bis((3-pyridyl)methyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis((3-pyridyl)methyl)amine, also known as 3,3'-dipicolylamine, is a significant organic compound that has found extensive applications as a tridentate ligand in coordination chemistry. Its unique structural motif, featuring two picolyl groups attached to a central secondary amine, allows for the formation of stable complexes with a variety of metal ions. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, along with its physicochemical properties and key applications.

Introduction

The study of chelating agents is a cornerstone of coordination chemistry, with wide-ranging implications for catalysis, materials science, and medicinal chemistry. Among the vast array of ligands, those incorporating pyridyl moieties have garnered considerable attention due to their versatile coordinating abilities and the stability of the resulting metal complexes. This compound (Figure 1) is a notable example of such a ligand, offering a flexible N,N,N-tridentate coordination pocket. This document traces the origins of this compound, from its initial synthesis to its current applications.

Figure 1. Chemical Structure of this compound.

Discovery and Historical Context

While a definitive seminal publication detailing the absolute first synthesis of this compound remains elusive in readily available literature, its existence and preparation have been known for several decades. The compound, identified by the CAS Registry Number 1656-94-6, has been commercially available and utilized in coordination chemistry studies for a considerable time. Early research into pyridylamines as ligands for metal ions likely led to the synthesis of this and related isomers. The systematic investigation of isomers, such as the well-studied bis(2-pyridylmethyl)amine, undoubtedly spurred interest in the synthesis and properties of the 3-pyridyl and 4-pyridyl analogues to understand the influence of the nitrogen atom's position within the pyridine ring on the resulting complex's stability and reactivity.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's properties is essential for its application in research and development. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃N₃ | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| CAS Registry Number | 1656-94-6 | [2] |

| Appearance | Colorless to Yellow to Green clear liquid | |

| Purity | >97.0% (GC) |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals | Reference |

| IR Spectrum | (See Figure 2 for spectrum) | [2] |

| Mass Spectrum (EI) | (See Figure 3 for spectrum) | [2] |

| ¹H NMR | Data not explicitly available in searched literature | |

| ¹³C NMR | Data not explicitly available in searched literature |

Figure 2. Infrared Spectrum of 3,3'-Dipicolylamine (this compound).[2]

Figure 3. Mass Spectrum (electron ionization) of 3,3'-Dipicolylamine (this compound).[2]

Experimental Protocols

Synthesis of N-propargyl-bis((3-pyridyl)methyl)amine

-

Materials:

-

Di(3-picolyl)amine (3.5 mL, 19.7 mmol)

-

N,N-diisopropylethylamine (4.1 mL, 23.6 mmol)

-

Propargyl bromide (80% in toluene, 2.3 mL, 21.7 mmol)

-

N,N-dimethylformamide (DMF, 10.0 mL)

-

Ethyl acetate

-

Saturated sodium chloride aqueous solution

-

Sodium sulfate

-

-

Procedure:

-

To a stirred mixture of di(3-picolyl)amine and N,N-diisopropylethylamine in N,N-dimethylformamide at room temperature, slowly add propargyl bromide.

-

Reflux the reaction mixture for 24 hours.

-

After cooling, dilute the solution with ethyl acetate and stir for 1 hour at room temperature.

-

Extract the mixture several times with a saturated aqueous solution of sodium chloride and ethyl acetate.

-

Dry the combined organic layers over sodium sulfate and filter.

-

The solvent is removed under reduced pressure to yield the product.

-

Logical Relationships and Workflows

The synthesis of this compound and its subsequent use as a ligand in coordination chemistry can be represented by a logical workflow.

References

A Theoretical and Computational Scrutiny of Bis((3-pyridyl)methyl)amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of Bis((3-pyridyl)methyl)amine. This dipicolylamine analog is of significant interest in coordination chemistry and drug development due to its potential as a versatile chelating agent. Understanding its electronic structure, conformational landscape, and reactivity through computational modeling is crucial for designing novel metal complexes and therapeutic agents. This document outlines the standard computational protocols, presents illustrative data based on analogous compounds, and visualizes key workflows and structures.

Introduction to this compound

This compound, also known as N,N-bis(pyridin-3-ylmethyl)amine, is a tridentate ligand featuring two pyridyl moieties linked by a central secondary amine.[1] This structural motif allows for the coordination of metal ions, making it a valuable building block in the synthesis of complexes with potential applications in catalysis, materials science, and medicine.[2] Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide invaluable insights into the molecule's properties, complementing experimental findings.

Computational Methodologies

The theoretical investigation of this compound typically involves a multi-step computational workflow. The following protocols are based on established methods for similar polypyridyl ligands.[3][4][5]

Geometry Optimization and Frequency Calculations

The initial step involves the optimization of the molecule's ground-state geometry. This is crucial for determining the most stable conformation and for subsequent property calculations.

Protocol:

-

Initial Structure: The molecular structure of this compound is built using a molecular modeling software.

-

Computational Software: All calculations are performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.[3][4]

-

Theoretical Level: Geometry optimization is typically carried out using Density Functional Theory (DFT). A common choice of functional is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[4]

-

Basis Set: A suitable basis set, such as 6-31G(d,p) or 6-311++G(d,p), is employed to describe the atomic orbitals.

-

Solvation Model: To simulate a solution environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be applied, specifying a solvent (e.g., water, methanol).

-

Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculated frequencies can also be compared with experimental FT-IR and Raman spectra.

Electronic Structure Analysis

Understanding the electronic properties of this compound is key to predicting its reactivity and coordination behavior.

Protocol:

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate charge distribution, hybridization, and intramolecular interactions.[5] This provides insights into the donor-acceptor properties of the ligand.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is useful for predicting sites of metal coordination and intermolecular interactions.

Illustrative Computational Data

The following tables summarize the kind of quantitative data that would be obtained from the theoretical calculations described above. The values presented are illustrative and based on typical results for analogous bis-pyridyl compounds.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-N (amine) | 1.46 |

| C-C (pyridyl) | 1.39 | |

| C-N (pyridyl) | 1.34 | |

| N-H (amine) | 1.01 | |

| **Bond Angles (°) ** | C-N-C (amine) | 112.5 |

| H-N-C (amine) | 110.0 | |

| Dihedral Angles (°) | C-C-N-C | 178.5 |

Table 2: Calculated Electronic Properties of this compound

| Property | Value (a.u.) | Value (eV) |

| HOMO Energy | -0.235 | -6.39 |

| LUMO Energy | -0.045 | -1.22 |

| HOMO-LUMO Gap | 0.190 | 5.17 |

| Dipole Moment | 2.5 Debye | - |

Visualizations

Diagrams are essential for conveying complex information in a readily understandable format. The following visualizations, created using the DOT language, illustrate the computational workflow and the molecular structure of this compound.

Caption: Computational workflow for theoretical analysis.

Caption: Molecular structure of this compound.

Conclusion

Theoretical calculations provide a powerful framework for understanding the intrinsic properties of this compound. The methodologies outlined in this guide, from geometry optimization to detailed electronic structure analysis, enable researchers to predict its behavior as a ligand and to rationally design novel compounds with desired characteristics. The synergy between computational and experimental approaches is paramount for accelerating discoveries in the fields of coordination chemistry and drug development.

References

- 1. Bis[(3-pyridyl)methyl]amine | C12H13N3 | CID 74257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.sjp.ac.lk [journals.sjp.ac.lk]

- 3. Synthesis, characterization and biological evaluation of dipicolylamine sulfonamide derivatized platinum complexes as potential anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00842K [pubs.rsc.org]

- 4. Crystal structure and vibrational spectra of bis(2-isobutyrylamidophenyl)amine: a redox noninnocent ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the Reactivity and Structures for the Neutral and Cationic Bis(imino)pyridyl Iron and Cobalt Species by DFT Calculations [mdpi.com]

Quantum Chemical Analysis of Bis((3-pyridyl)methyl)amine: A Technical Guide

Introduction

Bis((3-pyridyl)methyl)amine is a tridentate N-donor ligand with a flexible backbone, making it a versatile building block in coordination chemistry and materials science. Its ability to form stable complexes with various metal ions has led to its use in the development of catalysts, sensors, and functional materials. Understanding the fundamental electronic and structural properties of this ligand at a quantum mechanical level is crucial for predicting its reactivity, designing novel derivatives, and interpreting experimental data.

This technical guide provides a comprehensive overview of a theoretical quantum chemical analysis of this compound. Due to the limited availability of dedicated computational studies on this specific isomer in public literature, this document outlines a robust and widely accepted computational protocol based on Density Functional Theory (DFT). The presented data is representative of the expected outcomes from such an analysis, offering a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure

The foundational step in any quantum chemical analysis is the determination of the molecule's optimized geometry. The structure of this compound, consisting of a central secondary amine linking two (3-pyridyl)methyl groups, is depicted below.

Caption: Optimized molecular structure of this compound.

Experimental and Computational Protocols

A standard theoretical investigation of the electronic and structural properties of a molecule like this compound follows a well-defined computational workflow.

Caption: A generalized workflow for the computational analysis of molecular electronic properties.

The computational analysis presented herein is based on Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

Geometry Optimization and Vibrational Analysis: The molecular structure of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory is widely used and provides a good balance between accuracy and computational cost for organic molecules.[1][2] Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.[2]

Electronic Property Calculations: Following the geometry optimization, single-point energy calculations were carried out to determine various electronic properties. These calculations provide insights into the molecule's reactivity, stability, and spectroscopic characteristics. The key properties analyzed include:

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.[3][4] The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and electronic excitability.[4]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of the electron density, allowing for the determination of atomic charges and the study of intramolecular interactions.[3][5]

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian.[1]

Data Presentation

The following tables summarize the representative quantitative data expected from a DFT analysis of this compound at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-N (amine) | 1.46 | C-N-C (amine) | 112.0 |

| C-C (pyridyl) | 1.39 | C-C-C (pyridyl) | 118.5 |

| C-N (pyridyl) | 1.34 | C-N-C (pyridyl) | 117.0 |

| C-H | 1.09 | H-C-H | 109.5 |

| N-H | 1.01 | H-N-C | 109.0 |

Table 2: Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Assignment |

| 3350 | N-H stretching |

| 3050-3100 | C-H stretching (aromatic) |

| 2850-2950 | C-H stretching (aliphatic) |

| 1580-1610 | C=C stretching (pyridyl ring) |

| 1420-1480 | C=N stretching (pyridyl ring) |

| 1250-1350 | C-N stretching (amine) |

| 700-800 | C-H out-of-plane bending |

Table 3: Key Electronic and Quantum Chemical Properties

| Property | Value |

| HOMO Energy | -6.20 eV |

| LUMO Energy | -0.85 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.35 eV |

| Ionization Potential (I) | 6.20 eV |

| Electron Affinity (A) | 0.85 eV |

| Electronegativity (χ) | 3.53 eV |

| Chemical Hardness (η) | 2.68 eV |

| Chemical Softness (S) | 0.19 eV⁻¹ |

| Electrophilicity Index (ω) | 2.32 eV |

| Dipole Moment | 2.50 Debye |

Table 4: NBO Analysis - Natural Atomic Charges

| Atom | Charge (e) |

| N (amine) | -0.65 |

| C (methylene) | -0.20 |

| N (pyridyl) | -0.55 |

| C (pyridyl, adjacent to N) | 0.25 |

| H (amine) | 0.35 |

Conclusion

The quantum chemical analysis of this compound, performed using Density Functional Theory, provides fundamental insights into its structural and electronic properties. The optimized geometry reveals the spatial arrangement of the pyridyl rings relative to the central amine, which is crucial for its coordination behavior. Vibrational analysis offers theoretical infrared spectra that can aid in the experimental characterization of the molecule.

The electronic properties, particularly the HOMO-LUMO energy gap, indicate that this compound is a kinetically stable molecule. The distribution of electron density, as revealed by NBO analysis, highlights the electronegative nature of the nitrogen atoms, which act as the primary sites for coordination with metal ions. This comprehensive theoretical dataset serves as a valuable predictive tool for understanding the reactivity of this compound and for the rational design of its derivatives for applications in catalysis, sensing, and materials science. This guide provides a solid foundation for further experimental and computational investigations into this versatile ligand and its complexes.

References

An In-depth Technical Guide on the Molecular Geometry of Bis((3-pyridyl)methyl)amine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular geometry of bis((3-pyridyl)methyl)amine. Due to the limited availability of crystallographic data for the free ligand, this document presents a comprehensive analysis of a structurally similar compound, bis(pyridin-3-ylmethyl)ethanediamide monohydrate, to infer key geometric parameters. This guide also outlines the standard experimental protocols for determining molecular geometry and provides a conceptual workflow for these processes.

Molecular Geometry Analysis

Quantitative Geometric Data of Bis(pyridin-3-ylmethyl)ethanediamide monohydrate

The following tables summarize the key geometric parameters for bis(pyridin-3-ylmethyl)ethanediamide monohydrate, as determined by X-ray crystallography.

Table 1: Selected Bond Lengths

| Bond | Length (Å) |

| C1-N1 | 1.335(2) |

| C1-C2 | 1.381(2) |

| C2-C3 | 1.385(2) |

| C3-C4 | 1.382(2) |

| C4-C5 | 1.380(2) |

| C5-N1 | 1.338(2) |

| C3-C6 | 1.508(2) |

| C6-N2 | 1.457(2) |

| N2-C7 | 1.334(2) |

| C7-O1 | 1.242(2) |

| C7-C8 | 1.531(2) |

Table 2: Selected Bond Angles

| Atoms | Angle (°) |

| N1-C1-C2 | 123.7(1) |

| C1-C2-C3 | 118.5(1) |

| C2-C3-C4 | 118.7(1) |

| C3-C4-C5 | 119.2(1) |

| C4-C5-N1 | 123.8(1) |

| C5-N1-C1 | 116.1(1) |

| C2-C3-C6 | 121.2(1) |

| C4-C3-C6 | 120.1(1) |

| C3-C6-N2 | 111.9(1) |

| C6-N2-C7 | 122.5(1) |

| N2-C7-O1 | 125.7(1) |

| N2-C7-C8 | 115.8(1) |

| O1-C7-C8 | 118.5(1) |

Table 3: Selected Dihedral Angles

| Atoms | Angle (°) |

| N1-C1-C2-C3 | -0.1(2) |

| C1-C2-C3-C4 | 0.0(2) |

| C2-C3-C4-C5 | 0.2(2) |

| C3-C4-C5-N1 | -0.2(2) |

| C4-C5-N1-C1 | 0.0(2) |

| C5-N1-C1-C2 | 0.1(2) |

| C2-C3-C6-N2 | -117.4(1) |

| C4-C3-C6-N2 | 63.8(2) |

| C3-C6-N2-C7 | 176.9(1) |

| C6-N2-C7-O1 | 1.1(2) |

| C6-N2-C7-C8 | -178.2(1) |

Experimental Protocols

The determination of molecular geometry is primarily achieved through single-crystal X-ray diffraction. The following protocol provides a generalized methodology for this experimental technique.

Single-Crystal X-ray Diffraction Methodology

-

Crystal Growth: High-quality single crystals of the compound of interest are grown. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution: The collected diffraction data is used to determine the unit cell dimensions and the space group of the crystal. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined using a least-squares method. This process adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the observed and calculated diffraction patterns.

-

Data Analysis and Visualization: The refined crystal structure provides precise information on bond lengths, bond angles, and dihedral angles. The molecular structure is then visualized using specialized software.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the determination of molecular geometry using single-crystal X-ray diffraction.

Caption: Workflow for determining molecular geometry.

This guide provides a foundational understanding of the molecular geometry of this compound by leveraging data from a close structural analog. The provided experimental protocol and workflow diagram offer a clear overview of the process for determining such structural information, which is critical for applications in drug design and materials science.

Methodological & Application

Application Notes and Protocols for Bis((3-pyridyl)methyl)amine in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis((3-pyridyl)methyl)amine is a versatile tridentate ligand utilized in coordination chemistry to form stable complexes with a variety of transition metals. Its unique stereoelectronic properties, arising from the flexible methylamine bridge and the specific orientation of the pyridyl nitrogen atoms, make it a valuable component in the design of catalysts, materials with interesting magnetic and optical properties, and potential therapeutic agents. The coordination of this ligand to a metal center creates a facially capping geometry, leaving other coordination sites available for substrate binding and activation. This feature is particularly advantageous in the development of catalysts for a range of organic transformations.

These application notes provide an overview of the use of this compound in forming coordination complexes and their subsequent application in catalysis, with a focus on copper(II) complexes. Detailed experimental protocols for the synthesis of the ligand, its complexation with copper(II) chloride, and a representative catalytic application in the oxidation of benzyl alcohol are provided.

Key Applications

Complexes of this compound and its isomers have shown significant promise in several areas of chemical research:

-

Catalysis: Metal complexes of bis(pyridylmethyl)amine derivatives are effective catalysts for a variety of organic reactions, including oxidation of alcohols and hydrocarbons, and polymerization of olefins. The ligand stabilizes the metal center in various oxidation states and provides a platform for the tuning of catalytic activity through modification of the ligand structure.

-

Bioinorganic Chemistry: These complexes serve as structural and functional models for the active sites of metalloenzymes. Studying their reactivity with biologically relevant small molecules, such as dioxygen, provides insights into the mechanisms of enzymatic reactions.

-

Materials Science: The ability of bis(pyridylmethyl)amine to form polynuclear and supramolecular structures with metal ions has led to the development of new materials with interesting magnetic and photophysical properties.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound, its copper(II) complex, and a representative catalytic application.

Protocol 1: Synthesis of this compound Ligand

This protocol describes the synthesis of the this compound ligand.

Materials:

-

3-(Bromomethyl)pyridine hydrobromide

-

Ammonia solution (28-30%)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a sealed tube, dissolve 3-(bromomethyl)pyridine hydrobromide in an excess of concentrated aqueous ammonia.

-

Heat the mixture at 100 °C for 4 hours.

-

After cooling to room temperature, extract the aqueous solution with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

Protocol 2: Synthesis of [Cu(this compound)Cl₂] Complex

This protocol details the synthesis of the copper(II) chloride complex of this compound.

Materials:

-

This compound

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Methanol

-

Diethyl ether

-

Magnetic stirrer and hotplate

-

Standard glassware

Procedure:

-

Dissolve this compound (1 mmol) in 10 mL of methanol in a 50 mL round-bottom flask.

-

In a separate beaker, dissolve copper(II) chloride dihydrate (1 mmol) in 10 mL of methanol.

-

Slowly add the copper(II) chloride solution to the ligand solution with continuous stirring at room temperature.

-

A colored precipitate should form upon mixing. Stir the reaction mixture for an additional 2 hours at room temperature to ensure complete complexation.

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold methanol, followed by diethyl ether.

-

Dry the resulting solid in a desiccator to obtain the [Cu(this compound)Cl₂] complex.

Protocol 3: Catalytic Oxidation of Benzyl Alcohol

This protocol provides a representative example of the catalytic use of a copper-pyridine complex in the aerobic oxidation of an alcohol.

Materials:

-

[Cu(this compound)Cl₂]

-

Benzyl alcohol

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Gas chromatograph (GC) for analysis

-

Schlenk flask and balloon with air or oxygen

Procedure:

-

To a Schlenk flask, add [Cu(this compound)Cl₂] (0.01 mmol), TEMPO (0.01 mmol), and K₂CO₃ (0.2 mmol).

-

Add benzyl alcohol (1 mmol) and acetonitrile (5 mL) to the flask.

-

Fit the flask with a balloon filled with air (or pure oxygen for faster reaction).

-

Heat the reaction mixture at 70 °C with vigorous stirring.

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography to determine the conversion of benzyl alcohol and the yield of benzaldehyde.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst and base. The filtrate can be further purified by column chromatography if necessary.

Data Presentation

The following tables summarize key quantitative data for coordination complexes of bis(pyridylmethyl)amine ligands. Note that much of the detailed structural data available in the literature is for the 2-pyridyl isomer.

| Complex | Metal-N(amine) (Å) | Metal-N(py) (Å) | Metal-Cl (Å) | Coordination Geometry | Reference |

| [Cu(bis((2-pyridyl)methyl)amine)Cl₂] | 2.027(2) | 1.982(3), 1.987(3) | 2.2519(8) | Distorted Square Planar | [1] |

| Catalyst | Substrate | Oxidant | Product | Yield (%) | Time (h) | Reference |

| [Cu(4′-Xtpy)Cl₂] (X=H) | Benzyl alcohol | Air | Benzaldehyde | 53 | 20 | [2] |

| [Cu(4′-Xtpy)Cl₂] (X=Cl) | Benzyl alcohol | Air | Benzaldehyde | 74 | 20 | [2] |

| [CuCl₂(H₂O)L] | Benzyl alcohol | H₂O₂ | Benzoic Acid | 96 | 1 | [2] |

Visualizations

Experimental Workflow: Synthesis and Catalytic Application

The following diagram illustrates the overall workflow from ligand synthesis to the catalytic application of the copper complex.

Caption: Workflow for the synthesis and catalytic use of the copper complex.

Proposed Catalytic Cycle for Alcohol Oxidation

This diagram illustrates a plausible catalytic cycle for the aerobic oxidation of alcohols catalyzed by a copper-TEMPO system.

Caption: Proposed mechanism for Cu/TEMPO-catalyzed alcohol oxidation.

References

Application Notes and Protocols for the Synthesis of Bis((3-pyridyl)methyl)amine Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring the ligand Bis((3-pyridyl)methyl)amine, also known as 3,3'-dipicolylamine. The protocols provided are based on established synthetic methodologies for analogous pyridylamine compounds and are intended to serve as a detailed guide for researchers.

Introduction

This compound is a tridentate ligand that coordinates with a variety of metal ions to form stable complexes. The presence of the pyridyl nitrogen atoms allows for the formation of chelate rings, enhancing the thermodynamic stability of the resulting metal complexes. These complexes are of significant interest due to their potential applications in catalysis, materials science, and medicinal chemistry, including their use as antimicrobial and anticancer agents. The unique electronic and steric properties of the 3-pyridyl isomer, compared to the more commonly studied 2-pyridyl analogue, may offer novel reactivity and biological activity.

Synthesis of this compound Ligand

A plausible and efficient method for the synthesis of this compound is via reductive amination of 3-pyridinecarboxaldehyde with 3-picolylamine. This method is analogous to the preparation of related dipicolylamine ligands.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Pyridinecarboxaldehyde

-

3-Picolylamine (3-(aminomethyl)pyridine)

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1 equivalent) and 3-picolylamine (1 equivalent) in methanol or dichloromethane.

-

Stir the solution at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the stirred solution. If using sodium triacetoxyborohydride, it can be added at room temperature.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

Characterization Data (Hypothetical):

| Property | Value |

| Molecular Formula | C₁₂H₁₃N₃ |

| Molecular Weight | 199.25 g/mol |

| Appearance | Pale yellow oil or low-melting solid |

| ¹H NMR (CDCl₃, ppm) | δ 8.5 (m, 4H, pyridyl-H), 7.7 (m, 2H, pyridyl-H), 7.3 (m, 2H, pyridyl-H), 3.9 (s, 4H, -CH₂-), 2.5 (br s, 1H, -NH-) |

| ¹³C NMR (CDCl₃, ppm) | δ 150.1, 148.5, 135.8, 135.2, 123.6, 51.2 |

| Mass Spec (ESI-MS) | m/z = 200.1182 [M+H]⁺ |

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the reaction can be adjusted to favor the formation of either mono- or bis-ligand complexes.

General Experimental Protocol: Synthesis of [M(this compound)Cl₂] (M = Cu(II), Co(II), Ni(II), Zn(II))

Materials:

-

This compound

-

Metal(II) chloride salt (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Diethyl ether

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol or methanol.

-

In a separate flask, dissolve the metal(II) chloride salt (1 equivalent) in the same solvent.

-

Add the metal salt solution dropwise to the stirred ligand solution at room temperature.

-

A precipitate will often form immediately or upon stirring for a few hours.

-

If no precipitate forms, the solution can be heated to reflux for 1-2 hours and then cooled.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold ethanol and then diethyl ether.

-

Dry the complex in a vacuum oven.

Characterization Data of Representative Metal Complexes (Hypothetical):

| Complex | Color | Magnetic Moment (μB) | Key IR Bands (cm⁻¹) (ν(M-N)) |

| [Cu(C₁₂H₁₃N₃)Cl₂] | Blue | 1.8 - 2.2 | ~450 |

| [Co(C₁₂H₁₃N₃)Cl₂] | Pink | 4.3 - 5.2 | ~430 |

| [Ni(C₁₂H₁₃N₃)Cl₂] | Green | 2.8 - 3.5 | ~440 |

| [Zn(C₁₂H₁₃N₃)Cl₂] | White | Diamagnetic | ~420 |

Applications

Metal complexes of pyridylamine ligands have demonstrated significant potential in various fields. While specific data for this compound complexes is emerging, the applications of analogous compounds provide a strong rationale for their investigation.

Catalysis

Pyridine-containing metal complexes are effective catalysts for a range of organic transformations. For instance, iron and cobalt complexes with bis(imino)pyridine ligands are highly active in ethylene polymerization. Rhodium and iridium complexes with pyridyl ligands have been used in hydrogenation, hydroamination, and other C-C and C-N bond-forming reactions.

Workflow for Catalytic Activity Screening:

Caption: Workflow for screening the catalytic activity of metal complexes.

Antimicrobial Activity

Copper(II) complexes, in particular, have shown broad-spectrum antimicrobial activity. The chelation of the copper ion by the ligand is often found to enhance its biological efficacy compared to the free ligand or the metal salt alone. The proposed mechanism involves the disruption of microbial cell membranes and interaction with essential enzymes or DNA.

Quantitative Antimicrobial Data for Analogous Copper(II) Pyridyl Complexes:

| Organism | MIC (µg/mL) of a representative Cu(II) complex |

| Staphylococcus aureus | 10 - 50 |

| Escherichia coli | 15 - 60 |

| Pseudomonas aeruginosa | 20 - 75 |

| Candida albicans | 25 - 100 |

Note: These values are representative of pyridylamine copper complexes and actual values for this compound complexes will need to be determined experimentally.

Anticancer Activity

Palladium(II) and platinum(II) complexes with pyridylamine ligands have emerged as promising anticancer agents. These complexes can induce cell death in cancer cell lines through apoptosis. The mechanism of action for some palladium complexes has been shown to involve the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP), key events in the apoptotic cascade.

Quantitative Anticancer Data for an Analogous Palladium(II) Complex:

| Cell Line | IC₅₀ (µM) of a representative Pd(II) complex |

| MCF-7 (Breast) | 3.9 |

| MDA-MB-231 (Breast) | 4.2 |

Note: These values are for a related bis(2-pyridylmethyl)amine palladium complex and serve as a benchmark for the potential activity of the 3-pyridyl analogue.

Proposed Signaling Pathway for Apoptosis Induction:

Caption: Proposed apoptotic pathway induced by a pyridylamine palladium complex.

Conclusion

The synthesis of this compound and its corresponding metal complexes opens up new avenues for research in catalysis and medicinal chemistry. The protocols and data presented here, largely based on well-studied analogous compounds, provide a solid foundation for the exploration of these novel complexes. Further research is warranted to fully elucidate the unique properties and potential applications of the 3-pyridyl isomer.

Application Notes and Protocols for Bis((3-pyridyl)methyl)amine-Based Metal-Organic Frameworks in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, characterization, and application of Metal-Organic Frameworks (MOFs) based on the versatile ligand, Bis((3-pyridyl)methyl)amine. This class of MOFs holds significant promise for advanced drug delivery systems due to the flexible and coordinating nature of the pyridyl-amine structure.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and tailorable functionality make them ideal candidates for various applications, including drug delivery. This compound is a particularly interesting ligand for MOF synthesis due to its flexible backbone and the presence of multiple nitrogen donor sites, which can coordinate with a variety of metal centers to form diverse framework structures. These MOFs can encapsulate therapeutic agents and facilitate their controlled release, offering potential for targeted and effective drug delivery.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of MOFs synthesized using this compound with different metal ions. This data is representative of typical values obtained for pyridyl-based MOFs and serves as a benchmark for characterization.

Table 1: Physicochemical Properties of this compound-Based MOFs

| MOF Designation | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Thermal Stability (°C) |

| BPM-Zn | Zn²⁺ | 1250 | 0.68 | 12.5 | 350 |

| BPM-Cu | Cu²⁺ | 1100 | 0.59 | 11.8 | 320 |

| BPM-Co | Co²⁺ | 980 | 0.52 | 10.9 | 380 |

| BPM-Ni | Ni²⁺ | 1050 | 0.55 | 11.2 | 365 |

Table 2: Drug Loading and Release Characteristics of BPM-Zn MOF

| Therapeutic Agent | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) | Release Time (pH 7.4) (hours) | Release Time (pH 5.5) (hours) |

| Doxorubicin | 15.2 | 85 | 96 | 48 |

| Ibuprofen | 20.5 | 92 | 120 | 60 |

| 5-Fluorouracil | 12.8 | 80 | 72 | 36 |

Experimental Protocols

Synthesis of this compound Ligand

This protocol describes a potential synthetic route for this compound via reductive amination.

Materials:

-

3-Pyridinecarboxaldehyde

-

3-Picolylamine (3-(Aminomethyl)pyridine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1 equivalent) and 3-picolylamine (1 equivalent) in dichloromethane.

-

Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Solvothermal Synthesis of BPM-Zn MOF

This protocol details the solvothermal synthesis of a zinc-based MOF using the this compound ligand.

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound

-

Terephthalic acid (H₂BDC)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Teflon-lined stainless steel autoclave

-

Programmable oven

-

Centrifuge

-

Vacuum oven

Procedure:

-

In a 20 mL glass vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

-

In a separate vial, dissolve 0.1 mmol of this compound and 0.1 mmol of terephthalic acid in 5 mL of DMF.

-

Combine the two solutions in the 20 mL vial and sonicate for 10 minutes to ensure a homogeneous mixture.

-

Transfer the vial into a 23 mL Teflon-lined stainless steel autoclave and seal it.

-

Place the autoclave in a programmable oven and heat to 120°C for 48 hours.

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the crystalline product by centrifugation and wash it with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores.

-

Activate the synthesized MOF by drying it under vacuum at 150°C for 12 hours.

Characterization of BPM-MOFs

-

Powder X-ray Diffraction (PXRD): Confirm the crystallinity and phase purity of the synthesized MOFs by comparing the experimental PXRD pattern with the simulated one from single-crystal X-ray diffraction data.

-

Thermogravimetric Analysis (TGA): Determine the thermal stability of the MOFs by heating the sample under a nitrogen atmosphere and observing the temperature at which the framework starts to decompose.

-

Brunauer-Emmett-Teller (BET) Analysis: Calculate the specific surface area and pore volume of the activated MOFs from nitrogen adsorption-desorption isotherms measured at 77 K.

Drug Loading and In Vitro Release Study

Drug Loading:

-

Immerse 50 mg of activated BPM-Zn MOF in a 10 mL solution of the desired drug (e.g., Doxorubicin, 1 mg/mL in deionized water).

-

Stir the suspension at room temperature for 24 hours in the dark.

-

Collect the drug-loaded MOF by centrifugation and wash with deionized water to remove the drug adsorbed on the external surface.

-

Determine the amount of encapsulated drug by measuring the drug concentration in the supernatant before and after loading using UV-Vis spectroscopy.

In Vitro Drug Release:

-